Methyl 2-amino-2-phenylacetate;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-2-phenylacetate may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethylamine derivatives.
Scientific Research Applications
Methyl 2-amino-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: This compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to neurotransmitters or other bioactive compounds. The ester group can be hydrolyzed to release the active amine, which then interacts with receptors or enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which methyl 2-amino-2-phenylacetate is derived.
Phenylglycine: Another amino acid with a similar structure but different functional groups.
Phenylethylamine: A related compound with similar biological activity.
Uniqueness
Methyl 2-amino-2-phenylacetate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its parent amino acid and other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C18H24N2O8S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 2-amino-2-phenylacetate;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
WNXGTZVBNOSLKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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